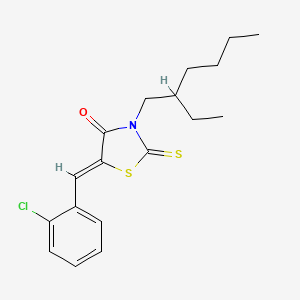
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide, also known as F-Phenibut, is a synthetic derivative of the neurotransmitter γ-aminobutyric acid (GABA). It was first synthesized in Russia in the 1960s and has since gained popularity as a nootropic and anxiolytic agent.
作用機序
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide acts as a GABA-B receptor agonist, which results in the release of GABA in the brain. GABA is a neurotransmitter that inhibits the activity of neurons, leading to a calming and relaxing effect. This compound also increases the levels of dopamine, a neurotransmitter involved in motivation, reward, and pleasure.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases cerebral blood flow, which enhances oxygen and nutrient delivery to the brain. It also increases the activity of antioxidant enzymes, which protect the brain from oxidative stress. This compound has been shown to reduce inflammation and cell death in the brain, which may have neuroprotective effects.
実験室実験の利点と制限
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral and biochemical assays. However, this compound has some limitations as well. Its long half-life and slow onset of action can make it difficult to study its acute effects. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret its effects.
将来の方向性
There are several future directions for research on 3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide. One area of interest is its potential therapeutic uses in treating addiction and other neurological disorders. Another area of interest is its effects on cognitive function and memory. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or risks associated with its use.
In conclusion, this compound is a synthetic derivative of GABA that has gained popularity as a nootropic and anxiolytic agent. It has been shown to have a number of biochemical and physiological effects and has potential therapeutic uses in treating addiction and other neurological disorders. Further research is needed to fully understand its mechanism of action and to identify any potential risks associated with its use.
合成法
The synthesis of 3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide involves the reaction of 2-fluorobenzylamine and 4-methoxy-2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted to this compound by reacting with propanoyl chloride in the presence of a base such as triethylamine.
科学的研究の応用
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide has been studied for its anxiolytic, nootropic, and neuroprotective effects. It has been shown to improve cognitive function, reduce anxiety and stress, and enhance mood. It has also been investigated for its potential therapeutic uses in treating alcohol and drug addiction, insomnia, and other neurological disorders.
特性
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-11-14(21-2)8-9-16(12)19-17(20)10-7-13-5-3-4-6-15(13)18/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGRGCQGGCWRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{5-bromo-2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5329155.png)
![2-{5-[(2,6-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5329158.png)

![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5329179.png)
![1-ethyl-3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5329192.png)
![1-(4-fluorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5329198.png)
![2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5329199.png)
![2'-fluoro-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-biphenylcarboxamide](/img/structure/B5329202.png)
![5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione](/img/structure/B5329203.png)
![N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329210.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)
![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5329229.png)
![5-[1-(4-amino-2-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5329235.png)
![5-[(2-fluorophenoxy)methyl]-N-(3-hydroxybenzyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5329241.png)